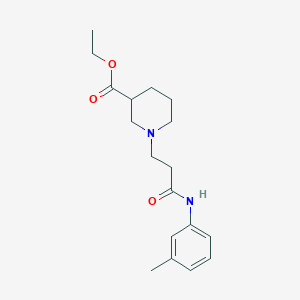![molecular formula C21H26FN3O3 B248201 N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248201.png)
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, also known as FPPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. FPPP has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide acts on the central nervous system by binding to dopamine and serotonin receptors. It has been shown to increase the release of dopamine and serotonin, leading to an increase in mood and a decrease in anxiety.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to an increase in mood and a decrease in anxiety. N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has also been shown to have analgesic effects and to increase locomotor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in lab experiments is its ability to act as both a dopamine and serotonin receptor agonist. This allows researchers to study the effects of both neurotransmitters on the central nervous system. However, one limitation of using N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is that it is a synthetic compound and may not accurately represent the effects of natural neurotransmitters.
Direcciones Futuras
There are a number of future directions for the study of N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide. One area of research is the potential use of N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide as a treatment for depression and anxiety disorders. Another area of research is the development of new compounds based on N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide that may have improved efficacy and fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide and its effects on the central nervous system.
Conclusion
In conclusion, N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It acts as a dopamine and serotonin receptor agonist and has been shown to have a number of biochemical and physiological effects. While there are advantages and limitations to using N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in lab experiments, there are a number of future directions for the study of this compound.
Métodos De Síntesis
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide can be synthesized through the reaction of 2,5-dimethoxybenzaldehyde and 1-(2-fluorophenyl)piperazine with propanoyl chloride. The resulting compound is then purified through recrystallization to obtain pure N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine receptor agonist and a serotonin receptor agonist. N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has also been studied for its potential use as a treatment for depression and anxiety disorders.
Propiedades
Nombre del producto |
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
|---|---|
Fórmula molecular |
C21H26FN3O3 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
N-(2,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C21H26FN3O3/c1-27-16-7-8-20(28-2)18(15-16)23-21(26)9-10-24-11-13-25(14-12-24)19-6-4-3-5-17(19)22/h3-8,15H,9-14H2,1-2H3,(H,23,26) |
Clave InChI |
KDCDVCULFXHIFH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[benzyl(ethyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248123.png)

![N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248125.png)

![N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide](/img/structure/B248131.png)



![Ethyl 1-[3-oxo-3-(3-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248137.png)

